molecular formula C6H6OS2 B14665976 2-Furancarbodithioic acid, methyl ester CAS No. 35972-85-1

2-Furancarbodithioic acid, methyl ester

Cat. No.: B14665976
CAS No.: 35972-85-1
M. Wt: 158.2 g/mol
InChI Key: VVUHENBZWKSXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarbodithioic acid, methyl ester is an organic compound with the molecular formula C6H6O2S. It is also known by other names such as methyl 2-thiofuroate and S-methyl 2-furancarbothioate . This compound is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbodithioic acid ester group. The presence of sulfur in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbodithioic acid, methyl ester typically involves the reaction of furan derivatives with sulfur-containing reagents. One common method is the esterification of 2-furancarboxylic acid with methanethiol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Furancarbodithioic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of furan derivatives with different functional groups .

Scientific Research Applications

2-Furancarbodithioic acid, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Furancarbodithioic acid, methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid: A precursor in the synthesis of 2-Furancarbodithioic acid, methyl ester.

    Methyl 2-thiofuroate: Another name for the compound, highlighting its ester functional group.

    S-Methyl 2-furancarbothioate: Emphasizes the sulfur-containing group in the compound.

Uniqueness

This compound is unique due to its sulfur-containing ester group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

35972-85-1

Molecular Formula

C6H6OS2

Molecular Weight

158.2 g/mol

IUPAC Name

methyl furan-2-carbodithioate

InChI

InChI=1S/C6H6OS2/c1-9-6(8)5-3-2-4-7-5/h2-4H,1H3

InChI Key

VVUHENBZWKSXCS-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.